Cas no 871-83-0 (2-Methylnonane)

2-Methylnonane structure
2-Methylnonane structure
2-Methylnonane
871-83-0
C10H22
142.281683444977
MFCD00027321
83156
87572358

2-Methylnonane Properties

Names and Identifiers

    • 2-Methylnonane
    • 2-Methylnonaneneat
    • CCME Surrogate Standard #2
    • 2-Methyl-nonan
    • 2-Methyl-nonandisaeure
    • 2-METHYL-NONANE
    • 2-methyl-nonanedioic acid
    • Isobutylhexyl
    • Nonanedioic acid,2-methyl
    • Nonane, 2-methyl-
    • 2 - methylnonane
    • 382AKH052V
    • Octane, dimethyl-
    • ISODECANE
    • iso-decane
    • 2-methyl nonane
    • Isodecane (7CI,8CI,9CI)
    • SGVYKUFIHHTIFL-UHFFFAOYSA-N
    • NSC24849
    • Nonane, 2-methyl- (8CI)(9CI)
    • BBL103998
    • STL5578
    • 2-Methylnonane (ACI)
    • NSC 24849
    • C9-11 Isoparaffin
    • LMFA11000615
    • AKOS015841666
    • C10-13 Isoparaffin
    • UNII-UQ7SPY0IRF
    • UNII-382AKH052V
    • 871-83-0
    • NS00010711
    • LS-13906
    • M0281
    • Q2813818
    • EINECS 212-814-5
    • 34464-38-5
    • EINECS 271-365-3
    • METHYLNONANE, 2-
    • InChI=1/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H
    • NSC-24849
    • 68551-17-7
    • DTXSID80873239
    • UQ7SPY0IRF
    • 63335-88-6
    • EINECS 271-366-9
    • D91304
    • 68551-16-6
    • 2-Methylnonane; NSC 24849
    • EINECS 252-052-0
    • MFCD00027321
    • 2-Methylnonane, >=99.0% (GC)
    • FT-0633043
    • DB-056979
    • STL557809
    • +Expand
    • MFCD00027321
    • SGVYKUFIHHTIFL-UHFFFAOYSA-N
    • 1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3
    • CCCCCCCC(C)C
    • 1696990

Computed Properties

  • 142.17200
  • 0
  • 0
  • 6
  • 142.172151
  • 10
  • 55.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.3
  • nothing
  • 0
  • 0

Experimental Properties

  • 4.00290
  • 0.00000
  • n20/D 1.410
  • 166°C
  • -74.65°C
  • 2.3±0.1 mmHg at 25°C
  • Fahrenheit: 114.8 ° f
    Celsius: 46 ° c
  • Not determined
  • Not determined
  • 0.726 g/mL at 20 °C(lit.)

2-Methylnonane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003I6K-1g
2-METHYLNONANE
871-83-0 99+%
1g
$44.00 2024-04-21
A2B Chem LLC
AB62732-1g
2-Methylnonane
871-83-0 98%
1g
$52.00 2024-04-19
Aaron
AR003IEW-250mg
2-METHYLNONANE
871-83-0 95%
250mg
$16.00
abcr
AB125556-1 g
2-Methylnonane, 98+%; .
871-83-0
1 g
€65.60 2023-07-20
Ambeed
A931676-250mg
2-Methylnonane
871-83-0 99+%
250mg
$17.0
eNovation Chemicals LLC
Y1233815-5g
2-METHYLNONANE
871-83-0 95%
5g
$125 2024-06-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20849-1g
2-Methylnonane, 98+%
871-83-0 98+%
1g
¥562.00 2023-04-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158518-1G
2-Methylnonane
871-83-0 >99.0%(GC)
1g
¥309.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00785-5ml
2-METHYLNONANE
871-83-0 ≥99.0% (GC)
5ml
¥3638.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862384-1g
2-Methylnonane
871-83-0 ≥99%(GC)
1g
¥436.00 2022-09-01

2-Methylnonane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water
Reference
Geminal dialkylation and alkylative reduction of aliphatic aldehydes
Martinez, A. Garcia; et al, Synthesis, 1993, (11), 1063-4

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water
Reference
Geminal dialkylation, alkylative reduction and olefination of aliphatic aldehydes. Reaction of gem-bistriflates with higher order dialkylcyanocuprates
Martinez, A. Garcia; et al, Tetrahedron, 1994, 50(46), 13231-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,3,5-Trimethyl-1,4-cyclohexadiene Catalysts: Bis(trifluoromethanesulfonyl)imide Solvents: Dichloromethane ;  12 h, rt
Reference
Bronsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates
Chatterjee, Indranil; et al, Organic Letters, 2016, 18(10), 2463-2466

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone
Reference
Copper-catalyzed alkylation of organomanganese chloride reagents
Cahiez, Gerard; et al, Synlett, 1993, (1), 45-7

Synthetic Circuit 5

Reaction Conditions
Reference
Product subclass 1: potassium metal
Venturello, P.; et al, Science of Synthesis, 2006, 8, 1299-1314

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Reference
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Synthetic Circuit 7

Reaction Conditions
Reference
Synthesis of acyclic alkanes by metal substitution with extension of the carbon framework
Kantchev, E. A. B.; et al, Science of Synthesis, 2009, 48, 29-95

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  8 h, rt
Reference
B(C6F5)3-catalyzed transfer of dihydrogen from one unsaturated hydrocarbon to another
Chatterjee, Indranil; et al, Angewandte Chemie, 2015, 54(41), 12158-12162

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Reference
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Reference
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Sodium aluminate ,  1,6-Hexanediaminium, N1-docosyl-N6-hexyl-N1,N1,N6,N6-tetramethyl-, bromide (1:2) ;  1 h, 165 °C
Reference
Molecular shape-selectivity of MFI zeolite nanosheets in n-decane isomerization and hydrocracking
Verheyen, Elke; et al, Journal of Catalysis, 2013, 300, 70-80

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Platinum ;  6 MPa, 643 K
Reference
Solvent-Free Synthesis of C10 and C11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone
Yang, Jinfan; et al, ChemSusChem, 2013, 6(7), 1149-1152

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Palladium ,  Silica ;  5 h, 0.1 MPa, 623 K
Reference
Hydrodeoxygenation of furans over Pd-FeOx/SiO2 catalyst under atmospheric pressure
Yang, Jinfan; et al, Applied Catalysis, 2017, 201, 266-277

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Calcium oxide ;  8 h, 403 K
2.1 Reagents: Hydrogen Catalysts: Iron ,  Palladium ,  Silica ;  5 h, 0.1 MPa, 623 K
Reference
Hydrodeoxygenation of furans over Pd-FeOx/SiO2 catalyst under atmospheric pressure
Yang, Jinfan; et al, Applied Catalysis, 2017, 201, 266-277

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Calcium oxide ;  8 h, 403 K
2.1 Reagents: Hydrogen Catalysts: Iron ,  Platinum ;  6 MPa, 643 K
Reference
Solvent-Free Synthesis of C10 and C11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone
Yang, Jinfan; et al, ChemSusChem, 2013, 6(7), 1149-1152

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Silica ,  Phosphoric acid ;  60 min, 1 atm, 330 °C
Reference
Microwave synthesis of SAPO-11 materials for long chain n-alkanes hydroisomerization: Effect of physical parameters and chemical gel composition
Bertolo, R.; et al, Applied Catalysis, 2017, 542, 28-37

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
Reference
Ionic alkylation of tertiary alkyl halides with tetraalkylsilanes
Bolestova, G. I.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 38-43

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Silica ,  Phosphoric acid ;  60 min, 1 atm, 330 °C
Reference
Microwave synthesis of SAPO-11 materials for long chain n-alkanes hydroisomerization: Effect of physical parameters and chemical gel composition
Bertolo, R.; et al, Applied Catalysis, 2017, 542, 28-37

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Sodium oxide ,  Palladium ,  Silica ,  1H-Imidazolium, 1,3-dicyclohexyl-, hydroxide (1:1) Solvents: Water ;  3 h, 482 °C
Reference
Synthesis, Physicochemical Characterization, and Catalytic Evaluation of Fe3+-Containing SSZ-70 Zeolite
Lew, Christopher M. ; et al, ACS Catalysis, 2022, 12(11), 6464-6477

2-Methylnonane Raw materials

2-Methylnonane Preparation Products

2-Methylnonane Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:871-83-0)
PENG XING
18871490324
1400878899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:871-83-0)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:871-83-0)
TANG SI LEI
15026964105
2881489226@qq.com

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